Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

Catalog No.
S664450
CAS No.
24327-08-0
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

CAS Number

24327-08-0

Product Name

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride

IUPAC Name

4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2

InChI Key

YIHKILSPWGDWPR-UHFFFAOYSA-N

SMILES

C1CC2C=CC1C3C2C(=O)OC3=O

Canonical SMILES

C1CC2C=CC1C3C2C(=O)OC3=O

Precursor for Synthesis of Other Compounds

One primary application of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride lies in its use as a precursor for the synthesis of other organic compounds. Its anhydride functionality allows it to participate in various condensation reactions, leading to the formation of complex molecules. For instance, research has shown its potential in synthesizing ladanoid-type compounds, which exhibit diverse biological activities [1].

Source

[1] Sigma-Aldrich. (n.d.). Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. Retrieved March 4, 2024, from

This compound is a bicyclic anhydride, meaning it contains two anhydride groups fused to a bicyclic ring system. Anhydrides are formed by the dehydration of carboxylic acids. Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride is thought to be synthesized from naturally occurring dicarboxylic acids, but its exact biological origin remains under investigation []. Researchers are interested in this compound due to its unique chemical structure and potential applications in material science and organic synthesis [].


Molecular Structure Analysis

The key feature of this molecule is the bicyclic ring system, consisting of two fused cyclohexane rings. Within these rings, a double bond (alkene) is present between carbons 5 and 6. Two anhydride groups (cyclic carboxylic acid anhydrides) are attached at carbons 2 and 3, forming five-membered rings with adjacent oxygen atoms []. This structure creates a rigid and reactive molecule due to the presence of the double bond and strained ring systems.


Chemical Reactions Analysis

  • Hydrolysis: Anhydrides react with water to regenerate the corresponding carboxylic acids [].

(Reaction 1)

Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride + 2 H2O → Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

  • Alcoholysis: Anhydrides react with alcohols to form esters and carboxylic acids [].

  • Aminolysis: Anhydrides react with amines to form amides and carboxylic acids [].

The synthesis pathway for this specific compound is not well-documented in scientific publications.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the rigid ring structure.
  • Melting point: Expected to be relatively high due to the presence of multiple rings and anhydride groups.
  • Boiling point: Expected to be high due to the high molecular weight and strong intermolecular forces.
  • Solubility: Likely soluble in organic solvents like dichloromethane or acetone due to the presence of the anhydride groups.
  • Stability: The anhydride functional group is generally susceptible to hydrolysis in moist environments.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6708-37-8
24327-08-0

Dates

Modify: 2023-08-15

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